
PMX 205 Trifluoroacetate: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PMX 205 Trifluoroacetate

Cat. No.: B10800830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PMX 205 Trifluoroacetate, a potent and

selective antagonist of the complement C5a receptor 1 (C5aR1). This document consolidates

key information on its molecular structure, mechanism of action, and significant preclinical

findings, with a focus on its therapeutic potential in neurodegenerative diseases.

Molecular Structure and Formula
PMX 205 is a cyclic hexapeptide. The trifluoroacetate salt is the common formulation used in

research. There is some variability in the reported molecular formula and weight in commercial

listings, which likely arises from differences in the number of trifluoroacetate counter-ions

associated with the peptide. The formula for the free base of PMX 205 is consistently reported.

Table 1: Chemical and Physical Properties of PMX 205
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Property Value Source(s)

Chemical Name

N2-(1-oxo-3-phenylpropyl)-L-

ornithyl-L-prolyl-3-cyclohexyl-

D-alanyl-L-tryptophyl-L-

arginine, (5→1)-lactam,

trifluoroacetate

[1]

Molecular Formula (Free Base) C45H62N10O6 [2]

Molecular Weight (Free Base) 839.05 g/mol [2]

Molecular Formula

(Trifluoroacetate Salt)
C45H62N10O6 • xCF3COOH [1][3]

Molecular Weight

(Trifluoroacetate Salt)
953.06 g/mol (representative) [4][5]

Appearance
White to off-white powder or

lyophilized solid
[6]

SMILES (Free Base)

O=C(--INVALID-LINK--

(CC1=CNC2=C1C=CC=C2)N

C(--INVALID-LINK--

NC([C@]4(N5CCC4)

[H])=O)=O)N--INVALID-LINK--

C(NCCC--INVALID-LINK--

(C5=O)NC(CCC6=CC=CC=C6

)=O)=O

[1]

IC50 for C5aR1 ~31 nM [1][7]

A 2D representation of the chemical structure of PMX 205 is provided below.
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Mechanism of Action
PMX 205 is a potent and selective antagonist of the C5a receptor 1 (C5aR1), also known as

CD88. C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the

inflammatory cascade. The binding of the anaphylatoxin C5a to C5aR1 on immune cells, such

as neutrophils, macrophages, and microglia, triggers a pro-inflammatory response.

By binding to C5aR1, PMX 205 allosterically inhibits the binding of C5a, thereby blocking the

downstream signaling pathways. This inhibition mitigates the inflammatory response, making

PMX 205 a promising therapeutic agent for various inflammatory and neurodegenerative

diseases.

C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a cascade of intracellular events primarily through the

Gαi subunit of the G protein complex. This leads to the activation of several downstream

effectors, including:

Phospholipase C (PLC): Activation of PLC leads to the generation of inositol trisphosphate

(IP3) and diacylglycerol (DAG), resulting in calcium mobilization and protein kinase C (PKC)

activation.
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Extracellular signal-regulated kinase (ERK) 1/2: The ERK pathway is a key regulator of cell

proliferation, differentiation, and survival.

β-arrestin2 recruitment: This leads to receptor desensitization and internalization, as well as

initiating G protein-independent signaling.

The culmination of these signaling events results in chemotaxis, degranulation, and the release

of pro-inflammatory cytokines. PMX 205 blocks these downstream effects by preventing the

initial binding of C5a to C5aR1.
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C5aR1 Signaling Pathway and Inhibition by PMX 205.

Quantitative Data Summary
PMX 205 has demonstrated significant efficacy in preclinical models of Alzheimer's disease.

The following tables summarize the key quantitative findings from studies using transgenic

mouse models.

Table 2: Efficacy of PMX 205 in the Tg2576 Mouse Model of Alzheimer's Disease
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Parameter
Treatment
Group

Result
Percent
Reduction
vs. Control

p-value Source(s)

Fibrillar

Amyloid

Plaques

PMX 205 (20

µg/mL in

drinking

water)

Significant

decrease
49-62% <0.05 [8]

Activated Glia

(CD45)

PMX 205 (20

µg/mL in

drinking

water)

Significant

decrease
42-68% <0.05 [8]

Aβ40 Levels

(Formic acid-

soluble)

PMX 205 (20

µg/mL in

drinking

water)

Reduction

observed
21% 0.198 (NS) [8]

Aβ42 Levels

(Formic acid-

soluble)

PMX 205 (20

µg/mL in

drinking

water)

Reduction

observed
43% 0.272 (NS) [8]

Table 3: Efficacy of PMX 205 in the 3xTg Mouse Model of Alzheimer's Disease

Parameter
Treatment
Group

Result
Percent
Reduction
vs. Control

p-value Source(s)

Hyperphosph

orylated Tau

PMX 205 (in

drinking

water)

Significant

decrease
69% <0.02 [8]

Fibrillar

Amyloid

Plaques

PMX 205 (in

drinking

water)

Significant

decrease
49% <0.05 [8]
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Experimental Protocols
This section provides detailed methodologies for key experiments involving PMX 205.

Competitive Radioligand Binding Assay for C5aR1
This protocol is adapted from methodologies used for GPCR antagonist characterization.

Objective: To determine the inhibitory constant (Ki) of PMX 205 for the human C5aR1.

Materials:

Membrane preparations from cells expressing human C5aR1 (e.g., CHO or HEK293 cells)

[125I]-C5a (Radioligand)

PMX 205 Trifluoroacetate

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

Wash Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4)

96-well microplates

Glass fiber filters

Scintillation fluid and counter

Procedure:

Compound Dilution: Prepare a serial dilution of PMX 205 in binding buffer. The concentration

range should span several orders of magnitude around the expected Ki.

Assay Setup: In a 96-well plate, add the following in order:

50 µL of binding buffer (for total binding) or a high concentration of unlabeled C5a (for non-

specific binding).

50 µL of the diluted PMX 205.
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50 µL of [125I]-C5a at a concentration close to its Kd.

50 µL of the C5aR1 membrane preparation.

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell

harvester to separate bound from free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the PMX 205

concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.
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Workflow for C5aR1 Competitive Binding Assay.
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In Vivo Efficacy Study in a Mouse Model of Alzheimer's
Disease
This protocol is a summary of the methodology used in studies with the Tg2576 and 3xTg

mouse models.

Objective: To evaluate the effect of PMX 205 on the pathology and cognitive function in a

transgenic mouse model of Alzheimer's disease.

Animal Model:

Tg2576 or 3xTg mice, which develop age-dependent amyloid plaques and/or tau pathology.

Age-matched wild-type littermates as controls.

Treatment:

Route of Administration: Oral administration via drinking water is a common and effective

method.[8]

Dose: A typical dose is 20 µg/mL in the drinking water.[8]

Duration: Treatment duration is typically 2-3 months.[8]

Experimental Groups:

Transgenic mice receiving PMX 205.

Transgenic mice receiving vehicle (control).

Wild-type mice receiving PMX 205.

Wild-type mice receiving vehicle (control).

Outcome Measures:

Behavioral Testing: Assess cognitive function using tests such as the Morris water maze or

passive avoidance task.
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Histopathology:

Sacrifice animals at the end of the treatment period and perfuse with saline followed by

paraformaldehyde.

Harvest brains and process for cryosectioning or paraffin embedding.

Perform immunohistochemistry for:

Amyloid plaques (e.g., using 6E10 antibody).

Fibrillar amyloid (e.g., using Thioflavin S staining).

Activated microglia and astrocytes (e.g., using antibodies against CD45, Iba1, or

GFAP).

Hyperphosphorylated tau (in relevant models like 3xTg, using antibodies like AT8).

Biochemical Analysis:

Homogenize brain tissue to extract proteins.

Measure levels of Aβ40 and Aβ42 using ELISA.

Data Analysis:

Compare the different treatment groups using appropriate statistical tests (e.g., t-test or

ANOVA).

Correlate pathological findings with behavioral outcomes.

Conclusion
PMX 205 Trifluoroacetate is a well-characterized C5aR1 antagonist with demonstrated

efficacy in preclinical models of neuroinflammation and neurodegeneration. Its oral

bioavailability and ability to cross the blood-brain barrier make it a compelling candidate for

further investigation as a therapeutic agent for Alzheimer's disease and other inflammatory
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conditions. The data and protocols presented in this guide provide a solid foundation for

researchers and drug development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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